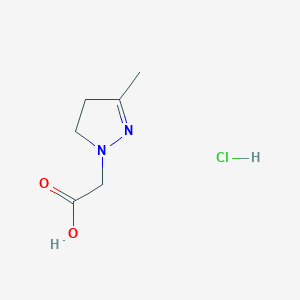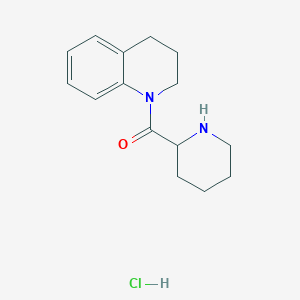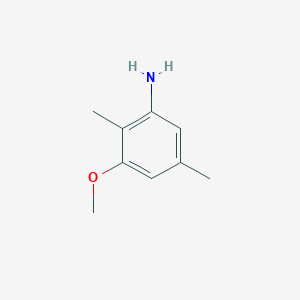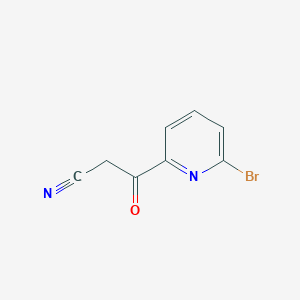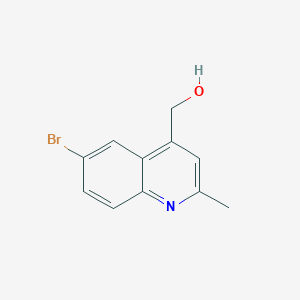![molecular formula C13H12BrNO2 B1442307 2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile CAS No. 1227958-64-6](/img/structure/B1442307.png)
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile
Descripción general
Descripción
The compound “2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile” appears to be a complex organic molecule. It contains a bromophenyl group, a dioxaspiro[3.4]octane ring, and a carbonitrile group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
While I couldn’t find specific synthesis routes for this compound, similar compounds are often synthesized through annulation strategies1. For instance, 2-azaspiro[3.4]octane derivatives have been synthesized through annulation of cyclopentane rings or four-membered rings1.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis. However, similar compounds often exhibit interesting structural features due to the presence of the spirocyclic ring and various functional groups1.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The bromophenyl group could be involved in various substitution reactions, while the carbonitrile group could participate in addition reactions or serve as a precursor to other functional groups. However, without specific studies, it’s difficult to predict the exact chemical behavior of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. However, without specific data, it’s difficult to provide a detailed analysis of these properties.Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compounds Formation
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile is involved in the synthesis of various heterocyclic compounds. A study by Kayukova et al. (1998) demonstrates its role in forming compounds such as 2-alkoxy-2-(3-alkoxycarbonyl-2,2-dimethylpropyl)-5-amino-3-dicyanomethylene-4-cyano-2,3-dihydrofurans and 2-alkylidenaminoxy-2-(3-alkylidenaminoxycarbonyl-2,2-dimethylpropyl)-5-amino-3-dicyanomethylene-4-cyano-2,3-dihydrofurans (Kayukova, Lukin, Kayukov, Nasakin, Khrustalev, Nesterov, & Antipin, 1998).
Hydrolysis Reactions
Kayukova et al. (2007) studied the hydrolysis of similar compounds, leading to the formation of mixtures like 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid and ammonium 3-cyano-4-dicyanomethylidene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate (Kayukova, Bardasov, Kayukov, Ershov, Eremkin, Nasakin, & Tafeenko, 2007).
Corrosion Inhibition
Research by Chafiq et al. (2020) has explored the use of related spirocyclopropane derivatives for mild steel protection in acidic environments, indicating their potential as effective corrosion inhibitors (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Polymerization and Biological Activity
Nakamura et al. (2003) discuss the synthesis and [3 + 2] cycloaddition of similar compounds, noting their relevance in the formation of cysteine protease inhibitors and highlighting their biological activity potential (Nakamura, Wang, Isaka, Yamago, & Nakamura, 2003).
Optoelectronic and Charge Transport Properties
A study by Irfan et al. (2020) examines the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which could include similar chemical structures. This research contributes to understanding the multifunctional material properties of these compounds (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety. However, without specific data, it’s difficult to provide a detailed analysis of these aspects.
Direcciones Futuras
The future research directions for this compound could include exploring its potential applications, studying its reactivity and properties, and developing efficient synthesis methods. However, without specific studies or a known application, it’s difficult to predict the exact future directions for this compound.
I hope this general information is helpful. For more detailed and specific information, further studies and research are needed.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-3-1-10(2-4-11)12(9-15)7-13(8-12)16-5-6-17-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNZAQZGHJQDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)(C#N)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



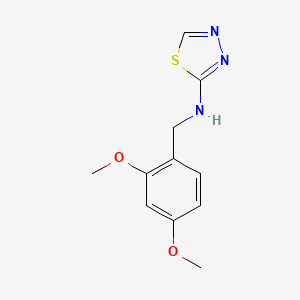
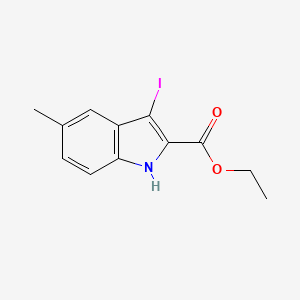
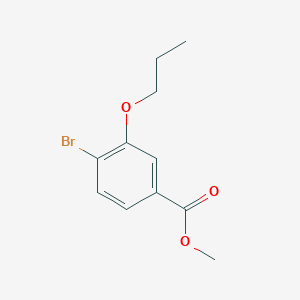
![4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B1442230.png)



